molecular formula C12H14N2O2 B1383117 1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol CAS No. 1880023-27-7

1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol

Cat. No. B1383117
M. Wt: 218.25 g/mol
InChI Key: WRKXNOQALBKFBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

COX-2 Inhibitors Synthesis

1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol has been utilized in the synthesis of compounds with potential as COX-2 inhibitors. Patel et al. (2004) explored the use of 4,5-Diaryl-1H-pyrazole-3-ol, a related compound, in creating several classes of compounds for this purpose, highlighting its versatility in medicinal chemistry applications (Patel, Bell, Majest, Henry, & Kolasa, 2004).

HPPD Inhibitors

He et al. (2019) reported the synthesis of HPPD inhibitors using a pyrazole-isoindoline-1,3-dione hybrid structure, which includes a derivative of 1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol. This research indicates its potential use in developing herbicides for weed control, showcasing its agricultural applications (He, Dong, Lin, Wang, Li, Zheng, Chen, Hao, Yang, & Yang, 2019).

Antioxidant and Anti-Inflammatory Activity

Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. This study demonstrates the compound's potential in pharmacological applications, particularly in managing inflammation and oxidative stress (Sudha, Subbaiah, & Mahalakshmi, 2021).

Antimicrobial and Anticancer Activities

Cadena-Cruz et al. (2021) explored the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives and their potential in antimicrobial and anticancer activities. Their findings suggest that compounds derived from 1-(2-Benzyloxyethyl)-1H-pyrazol-4-ol could be valuable in cancer treatment and infection control (Cadena-Cruz, Guamán-Ortiz, Romero-Benavides, Bailón-Moscoso, Murillo-Sotomayor, Ortiz-Guamán, & Heredia-Moya, 2021).

Safety And Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken while handling and storing the compound .

properties

IUPAC Name

1-(2-phenylmethoxyethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12-8-13-14(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9,15H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXNOQALBKFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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